3-fluoro-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}benzamide
Description
3-fluoro-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}benzamide is a heterocyclic compound featuring a triazolothiazole core linked to a 3-fluorobenzamide moiety. Triazolothiazoles are a class of bicyclic systems combining triazole and thiazole rings, known for diverse pharmacological activities, including antimicrobial, anticancer, and enzyme inhibitory effects .
Properties
IUPAC Name |
N-(5,6-dihydro-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)-3-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN4OS/c12-8-3-1-2-7(6-8)9(17)13-10-14-15-11-16(10)4-5-18-11/h1-3,6H,4-5H2,(H,13,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDQRMCINWOHSJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=NN=C(N21)NC(=O)C3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}benzamide typically involves the cyclocondensation of 5-substituted 4-amino-1,2,4-triazole-3-thiols with fluoro-substituted aromatic acids. This reaction is often facilitated by the use of phosphoryl chloride as a cyclizing agent . The process can be summarized in the following steps:
Esterification: Substituted benzoic acids are esterified to form the corresponding esters.
Hydrazinolysis: The esters are then treated with hydrazine hydrate to yield acid hydrazides.
Cyclocondensation: The acid hydrazides undergo cyclocondensation with 4-amino-1,2,4-triazole-3-thiols in the presence of phosphoryl chloride to form the desired triazolothiazole derivatives.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the purification processes such as recrystallization and chromatography are scaled up to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
3-fluoro-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, particularly at the fluorine atom, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
3-fluoro-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-fluoro-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}benzamide involves its interaction with specific molecular targets. The compound can bind to enzyme active sites, inhibiting their activity. For example, it may inhibit carbonic anhydrase by coordinating with the zinc ion in the enzyme’s active site, thereby blocking its catalytic function.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
Key structural analogs differ in substituents on the benzamide ring or the triazolothiazole core. Below is a comparative analysis:
Note: The target compound's molecular formula and weight are inferred from analogs in and structural logic.
Antimicrobial and Antitubercular Effects:
- Nitro-substituted analogs (e.g., 3-(3-nitrophenyl)-[...]thiadiazole-6-thione) demonstrated superior antitubercular activity (MIC: 1.56 µg/mL) compared to non-nitrated derivatives, attributed to nitro groups enhancing DNA gyrase inhibition .
- Fluorinated benzamides (e.g., 2,6-difluoro analog) showed moderate antimicrobial activity against S. aureus (MIC: 8 µg/mL), likely due to fluorine improving membrane penetration .
Enzyme Inhibition:
- Iodine-substituted triazolothiadiazoles (e.g., HTP and ITP in ) inhibited heparanase (IC₅₀: 0.8–1.2 µM), a key enzyme in cancer metastasis. Fluorine’s smaller size compared to iodine may reduce steric interference in binding .
Solubility and Bioavailability:
Key Research Findings
Substituent Position Matters :
- Fluorine at the meta position (3-fluoro) on benzamide optimizes steric and electronic effects for target binding, whereas ortho substituents (e.g., 2,6-difluoro) may hinder interaction .
Electron-Withdrawing Groups Enhance Activity :
- Nitro and trifluoromethyl groups increase electrophilicity, improving interactions with enzyme active sites (e.g., DNA gyrase in tuberculosis) .
Hybrid Systems Broaden Applications :
- Combining triazolothiazole with thiadiazole (e.g., triazolothiadiazoles in ) or thiadiazepine () cores diversifies biological profiles .
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